molecular formula C12H18ClN3O4S B2367611 N-(3-aminocyclohexyl)-4-nitrobenzene-1-sulfonamide hydrochloride CAS No. 1788784-55-3

N-(3-aminocyclohexyl)-4-nitrobenzene-1-sulfonamide hydrochloride

Cat. No. B2367611
CAS RN: 1788784-55-3
M. Wt: 335.8
InChI Key: XFTGYBILOZTPDK-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the benzene ring suggests that the compound may exhibit aromaticity, which could affect its chemical behavior. The cyclohexyl ring could exist in various conformations, and the amine, nitro, and sulfonamide groups could participate in hydrogen bonding .


Chemical Reactions Analysis

The amine group in this compound could react with acids to form amine salts, or with carbonyl compounds to form imines or enamines . The nitro group could be reduced to an amino group, and the sulfonamide group could be hydrolyzed to produce a sulfonic acid and an amine .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups and the ability to form hydrogen bonds could make the compound soluble in polar solvents . The compound’s melting and boiling points would depend on the strength of the intermolecular forces.

properties

IUPAC Name

N-(3-aminocyclohexyl)-4-nitrobenzenesulfonamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O4S.ClH/c13-9-2-1-3-10(8-9)14-20(18,19)12-6-4-11(5-7-12)15(16)17;/h4-7,9-10,14H,1-3,8,13H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFTGYBILOZTPDK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC(C1)NS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-])N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClN3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.81 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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